
N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10ClN3OS and its molecular weight is 267.73. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H10ClN3OS
- Molecular Weight : 267.73 g/mol
- CAS Number : 223580-51-6
The structure features a thiadiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32.6 μg/mL |
Compound B | Escherichia coli | 47.5 μg/mL |
This compound | Pseudomonas aeruginosa | TBD |
The MIC values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria. Further studies are required to establish precise MIC values for this compound.
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the effects of thiadiazole derivatives on human cancer cell lines:
- Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia)
- Results : The compound exhibited notable cytotoxicity with an IC50 value significantly lower than that of standard drugs like doxorubicin.
Table 2: Cytotoxicity Data for Thiadiazole Compounds
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound C | 1.61 ± 1.92 | A431 |
Compound D | 1.98 ± 1.22 | Jurkat |
This compound | TBD | TBD |
The structure-activity relationship (SAR) indicates that the presence of certain substituents on the phenyl ring can significantly enhance anticancer activity.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that could protect normal cells from oxidative stress during treatment.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The structural features of thiadiazoles contribute to their activity against various cancer cell lines.
Case Studies:
- A study demonstrated that compounds with thiadiazole moieties exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) . The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds.
- Another investigation reported that derivatives of 1,2,3-thiadiazole showed promising results in inhibiting cell proliferation in glioblastoma and melanoma cell lines, indicating potential for further development as anticancer agents .
Data Table: Anticancer Activity of Thiadiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Remarks |
---|---|---|---|
This compound | A549 | 23.30 ± 0.35 | Strong selectivity |
Thiadiazole Derivative 19 | MCF-7 | >1000 | High apoptosis percentage |
Thiadiazole-Pyridine Hybrid 23 | PC3 | 5.71 | Better efficacy than standard drug |
Antimicrobial Activity
Thiadiazole derivatives are also known for their antimicrobial properties. Research has shown that this compound exhibits activity against a range of bacterial and fungal strains.
Case Studies:
- A study reported the synthesis of various thiadiazole derivatives and their evaluation against common pathogens. The results indicated that compounds containing the thiadiazole ring demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Another research highlighted the antifungal properties of thiadiazoles in controlling fungal diseases in crops, showcasing their potential as agricultural fungicides .
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Remarks |
---|---|---|---|
This compound | Staphylococcus aureus | 10 µg/mL | Effective against Gram-positive bacteria |
Thiadiazole Derivative X | Escherichia coli | 15 µg/mL | Effective against Gram-negative bacteria |
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been studied for other biological activities.
Case Studies:
- Research has indicated potential anti-inflammatory properties associated with thiadiazole derivatives. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines .
- Additionally, the compound has shown promise in modulating metabolic pathways relevant to diabetes management.
Data Table: Other Biological Activities
Activity Type | Compound Name | Effect Observed |
---|---|---|
Anti-inflammatory | N-(5-chloro-2-methylphenyl)-4-methyl-thiadiazole | Inhibition of cytokines |
Metabolic Modulation | Thiadiazole Derivative Y | Regulation of glucose metabolism |
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-3-4-8(12)5-9(6)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIFKZQWPXIOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.